A Technical Guide to Substituted 6-Chloroindoles: Analysis of 6-Chloro-5-fluoro-1H-indole
A Technical Guide to Substituted 6-Chloroindoles: Analysis of 6-Chloro-5-fluoro-1H-indole
Senior Application Scientist Note: Initial research for the compound "6-Chloro-5-isopropylindole" did not yield sufficient public data for a comprehensive technical guide, suggesting it may be a novel or sparsely documented molecule. This guide has been structured to focus on a closely related, well-characterized analogue, 6-Chloro-5-fluoro-1H-indole . This compound serves as an exemplary model for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential of di-substituted 6-chloroindoles.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique aromatic and electronic properties allow it to mimic peptide structures and interact with a wide array of biological targets, including enzymes and receptors.[2] The strategic placement of substituents on the indole ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacological profile. Halogenation, in particular, is a powerful tool used to modulate factors like lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed technical overview of 6-Chloro-5-fluoro-1H-indole, a halogenated indole with significant potential as a synthetic intermediate in pharmaceutical research.[3]
Structural Elucidation and Physicochemical Properties
6-Chloro-5-fluoro-1H-indole is a solid, crystalline compound at room temperature. The presence of both chlorine and fluorine atoms on the benzene portion of the indole ring creates a unique electronic environment that influences its reactivity and biological interactions.
Chemical Structure
The structure consists of a bicyclic system with a fused benzene and pyrrole ring. A chlorine atom is attached at position 6, and a fluorine atom is at position 5.
Caption: Chemical Structure of 6-Chloro-5-fluoro-1H-indole.
Key Identifiers and Properties
The fundamental physicochemical properties of 6-Chloro-5-fluoro-1H-indole are summarized below. These values are critical for designing experimental conditions, predicting solubility, and assessing potential bioavailability.
| Property | Value | Source |
| IUPAC Name | 6-chloro-5-fluoro-1H-indole | [4] |
| CAS Number | 122509-72-2 | |
| Molecular Formula | C₈H₅ClFN | |
| Molecular Weight | 169.58 g/mol | |
| Appearance | Solid | |
| Melting Point | 103-108 °C | |
| Predicted XLogP3 | 2.8 | [4] |
| InChI Key | ANGRSSWNBDJESO-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of substituted indoles is a well-established field, with the Leimgruber-Batcho indole synthesis being a particularly efficient and scalable method.[3] This approach is favored in industrial settings due to its high yields and avoidance of harsh conditions often associated with other methods like the Fischer synthesis.
Leimgruber-Batcho Synthesis Workflow
A common pathway to synthesize 6-Chloro-5-fluoro-1H-indole involves the reductive cyclization of a nitrostyrene precursor, which is itself derived from a substituted toluene.[3]
Caption: Leimgruber-Batcho synthesis workflow for substituted indoles.
Representative Experimental Protocol
The following protocol is a representative example of the Leimgruber-Batcho synthesis adapted for this class of compounds.
Step 1: Formation of the Enamine Intermediate
-
A solution of the starting material, 4-chloro-5-fluoro-2-nitrotoluene, is prepared in a suitable solvent such as Dimethylformamide (DMF).
-
A condensing agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), is added to the solution.
-
The reaction mixture is heated to promote the condensation reaction, which forms the corresponding β-dimethylamino-2-nitrostyrene intermediate. The progress is monitored by a suitable technique like HPLC.
-
Upon completion, the intermediate is typically isolated via filtration or extraction.
Causality: The use of DMF-DMA provides both the reactant and a high-boiling solvent, streamlining the condensation. This step transforms the activated methyl group of the nitrotoluene into an enamine, which is the key precursor for the subsequent cyclization.
Step 2: Reductive Cyclization
-
A mixture of a reducing agent (e.g., iron powder) and a proton source (e.g., acetic acid) is prepared in a reaction vessel with a solvent like toluene.[3]
-
The enamine intermediate from Step 1 is added portion-wise to the reducing mixture at an elevated temperature (e.g., 60-80 °C).[3]
-
The reaction is driven to completion by heating (e.g., 100 °C) for several hours.[3] The reduction of the nitro group and subsequent intramolecular cyclization occur in this step.
-
After cooling, the product is extracted using an organic solvent (e.g., ethyl acetate), and the crude material is purified, often by silica gel chromatography or recrystallization, to yield pure 6-Chloro-5-fluoro-1H-indole.[3]
Causality: Iron in acetic acid is a classic and cost-effective reducing system for nitro groups. The in-situ reduction generates an amino group which immediately attacks the enamine's double bond, leading to cyclization and subsequent elimination of dimethylamine to form the aromatic indole ring. This one-pot reduction and cyclization is highly efficient.
Spectroscopic Profile
Structural confirmation of the final compound relies on standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive information about the arrangement of hydrogen atoms. For 6-Chloro-5-fluoro-1H-indole (in CDCl₃), characteristic signals would include a broad singlet for the N-H proton (around δ 8.10 ppm) and distinct doublets and triplets in the aromatic region (δ 6.50-7.40 ppm) corresponding to the protons on the indole ring.[5] The coupling patterns between these protons are used to confirm the substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak (M+).
Applications in Research and Drug Development
While specific biological data for 6-Chloro-5-fluoro-1H-indole is limited in publicly available literature, its structure is highly relevant to drug discovery. Substituted indoles are foundational scaffolds for a vast range of therapeutic agents.[2][6]
-
Anticancer Agents: Many indole derivatives function as inhibitors of crucial signaling proteins involved in cancer progression, such as receptor tyrosine kinases (RTKs) or tubulin polymerization.[1] The specific halogenation pattern of 6-Chloro-5-fluoro-1H-indole makes it an attractive starting point or intermediate for synthesizing novel compounds for anti-proliferative screening.[7]
-
Antimicrobial Agents: The indole nucleus is present in many compounds with antibacterial and antifungal properties.[2] Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes.[1]
-
Synthetic Building Block: Perhaps its most immediate application is as a versatile chemical intermediate.[3] The N-H group can be functionalized, and the indole ring can undergo electrophilic substitution, allowing for the construction of more complex molecules for various therapeutic targets, including antivirals and central nervous system agents.
Conclusion
6-Chloro-5-fluoro-1H-indole stands as a well-characterized and synthetically accessible member of the halogenated indole family. Its straightforward synthesis via the Leimgruber-Batcho method, combined with the proven therapeutic importance of the substituted indole scaffold, makes it a valuable molecule for medicinal chemists and drug development professionals. This guide provides the core technical information necessary to understand its properties, synthesis, and potential, serving as a foundational resource for its application in pioneering new therapeutic agents.
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